4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Overview
Description
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a butyl group and a benzaldehyde moiety. The 1,3,4-oxadiazole ring is known for its unique bioisosteric properties and a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and are known to target a variety of diseases including cancer .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often resulting in the inhibition of the target’s function .
Biochemical Pathways
Oxadiazoles have been found to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Result of Action
Oxadiazoles have been found to exhibit a wide range of physiological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an appropriate hydrazide with a carboxylic acid in the presence of a cyclizing agent such as phosphorus oxychloride or thionyl chloride . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Widely studied for their broad range of biological activities, including antiviral and antioxidant properties.
Uniqueness: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the butyl group and benzaldehyde moiety enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-12-14-15-13(17-12)11-7-5-10(9-16)6-8-11/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYAZDXRAUCPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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